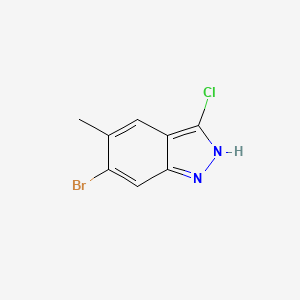

6-Bromo-3-cloro-5-metil-1H-indazol

Descripción general

Descripción

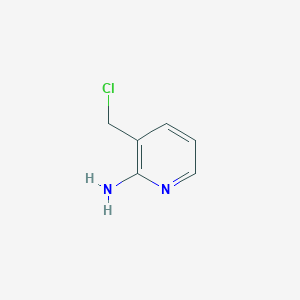

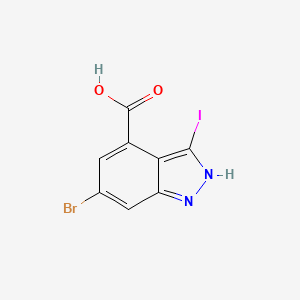

6-Bromo-3-chloro-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6BrClN2 and its molecular weight is 245.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-3-chloro-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloro-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

6-Bromo-3-cloro-5-metil-1H-indazol: se ha estudiado por su potencial en el tratamiento del cáncer. Los derivados sintetizados de este compuesto han mostrado actividad inhibitoria contra varias líneas celulares de cáncer humano, incluyendo células de hígado, mama y leucemia. La eficacia de estos compuestos se evalúa mediante el ensayo de reducción de MTT, que mide la viabilidad celular . Esto sugiere que los derivados de indazol podrían ser candidatos prometedores para el desarrollo de nuevos fármacos anticancerígenos.

Propiedades Antiangiogénicas

Algunos derivados de This compound exhiben efectos antiangiogénicos significativos. Tienen el potencial de inhibir las citocinas proangiogénicas, que están asociadas con el desarrollo y crecimiento tumoral. Por ejemplo, ciertos compuestos han mostrado una potente actividad contra TNFα, VEGF, IGF1, TGFb y leptina, que son cruciales en la formación de nuevos vasos sanguíneos dentro de los tumores .

Efectos antioxidantes

Las propiedades antioxidantes de los derivados de This compound se han explorado a través de sus actividades de eliminación de radicales. Los compuestos se han probado contra varios radicales como DPPH, hidroxilo y superóxido. Algunos derivados han demostrado actividades de eliminación significativas, lo que indica su potencial como agentes antioxidantes .

Metodologías de Síntesis

El compuesto sirve como un intermedio importante en la síntesis de varios derivados de indazol. Los enfoques sintéticos recientes incluyen reacciones catalizadas por metales de transición, reacciones de ciclación reductora y condiciones sin disolvente para la formación de enlaces C–N y N–N . Estas metodologías son cruciales para el desarrollo de nuevos productos farmacéuticos y materiales.

Intermedio de Síntesis Orgánica

This compound: se utiliza como intermedio en la síntesis orgánica. Se puede preparar a partir de compuestos de benceno bromo-cloro-sustituidos mediante pasos de nitración, reducción y ciclación . Esto destaca su papel en la síntesis de moléculas orgánicas complejas.

Química Medicinal

Las unidades de indazol, incluyendo This compound, son integrales en la química medicinal. Son parte de la estructura de varios fármacos comercializados y tienen aplicaciones como agentes antihipertensivos, antidepresivos, antiinflamatorios y antibacterianos . Esto subraya la versatilidad e importancia de los compuestos de indazol en aplicaciones terapéuticas.

Mecanismo De Acción

Target of Action

6-Bromo-3-chloro-5-methyl-1H-indazole is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They have been studied for their antiviral properties.

Mode of Action

Indazole derivatives are known to interact with various targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition, regulation, or modulation of certain biochemical pathways .

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

The compound’s properties, such as its predicted boiling point of 3747±220 °C and density of 1878±006 g/cm3 , may influence its pharmacokinetic behavior.

Result of Action

Indazole derivatives have been found to have various biological effects, including anticancer, antiangiogenic, and antioxidant activities . These effects suggest that 6-Bromo-3-chloro-5-methyl-1H-indazole may have similar effects.

Action Environment

The action of 6-Bromo-3-chloro-5-methyl-1H-indazole may be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, the compound should be kept in a dark place to maintain its stability .

Análisis Bioquímico

Biochemical Properties

6-Bromo-3-chloro-5-methyl-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 6-Bromo-3-chloro-5-methyl-1H-indazole exhibits binding affinity towards certain receptors, including serotonin receptors, which are crucial for neurotransmission . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of 6-Bromo-3-chloro-5-methyl-1H-indazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated anti-proliferative and pro-apoptotic effects, making it a potential candidate for anticancer therapy . It influences cell signaling pathways by modulating the activity of key proteins involved in cell growth and survival. Furthermore, 6-Bromo-3-chloro-5-methyl-1H-indazole can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-3-chloro-5-methyl-1H-indazole involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, inhibiting their catalytic activity. For example, its inhibition of COX-2 results in reduced production of pro-inflammatory mediators . Additionally, 6-Bromo-3-chloro-5-methyl-1H-indazole can activate or inhibit signaling pathways by binding to receptors and modulating their downstream effects . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-chloro-5-methyl-1H-indazole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to 6-Bromo-3-chloro-5-methyl-1H-indazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 6-Bromo-3-chloro-5-methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including organ damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of 6-Bromo-3-chloro-5-methyl-1H-indazole is crucial for its safe and effective use in preclinical studies.

Metabolic Pathways

6-Bromo-3-chloro-5-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability and overall biological activity. Additionally, 6-Bromo-3-chloro-5-methyl-1H-indazole may affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 6-Bromo-3-chloro-5-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites . Once inside the cell, 6-Bromo-3-chloro-5-methyl-1H-indazole may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 6-Bromo-3-chloro-5-methyl-1H-indazole can impact its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 6-Bromo-3-chloro-5-methyl-1H-indazole within these compartments can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.

Propiedades

IUPAC Name |

6-bromo-3-chloro-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXNUHWTLICLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646742 | |

| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-45-9 | |

| Record name | 6-Bromo-3-chloro-5-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)